Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-
Overview
Description
Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- is an organic compound with the molecular formula C50H54N2. It is also known by other names such as 4,4’-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]. This compound is primarily used as an intermediate in the production of various polymers and materials, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic applications .
Preparation Methods
The synthesis of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- typically involves the reaction of toluene with isocyanate. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various polymers and materials.
Biology: Research into its potential biological activities and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic applications and drug development.
Industry: Utilized in the production of OLEDs, coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reactant in various chemical processes, influencing the formation and stability of different compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- can be compared with other similar compounds such as:
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4,4’-[[2,5-bis(1,1-dimethylethyl)-1,4-phenylene]bis(oxy)]bis-
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- lies in its specific molecular structure, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
4-[1-(4-aminophenyl)-4-tert-butylcyclohexyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-21(2,3)16-12-14-22(15-13-16,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h4-11,16H,12-15,23-24H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMABLYWYIWATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729738 | |
Record name | 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138966-60-6 | |
Record name | 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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